

Florylpinoxamid Resistance in *Colletotrichum gloeosporioides*: A Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Florylpinoxamid**

Cat. No.: **B6595160**

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This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding **florylpinoxamid** resistance in *Colletotrichum gloeosporioides*, the causal agent of anthracnose in numerous crops.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected baseline sensitivity of wild-type *Colletotrichum gloeosporioides* to **florylpinoxamid**?

A1: A study of 102 wild-type isolates of *C. gloeosporioides* collected from walnut groves in China established a mean EC50 (50% mycelial growth inhibition concentration) value of approximately 0.068 to 0.069 µg/mL.^{[1][2]} Wild populations have not been found to contain resistant subpopulations, suggesting no natural resistance to the fungicide has developed.^[1]

Q2: My *C. gloeosporioides* isolates exhibit high resistance to **florylpinoxamid**. What is the likely mechanism?

A2: High-level resistance to **florylpinoxamid** in *C. gloeosporioides* is strongly associated with specific point mutations in the cytochrome b gene (CgCytb).^{[1][2]} **Florylpinoxamid** is a Quinone inside Inhibitor (Qii) fungicide that targets the cytochrome bc1 complex (Complex III)

in the mitochondrial respiratory chain.[3][4][5] Mutations in the CgCytb gene can reduce the binding affinity between the fungicide and its target protein, leading to resistance.[1][2]

Q3: Which specific mutations in the CgCytb gene are known to confer resistance?

A3: Two primary amino acid substitutions in the CgCytb protein have been identified as responsible for high-level resistance: S207L and A37V.[1][2] Laboratory-generated mutants with these mutations have shown resistance factors exceeding 1000.[1] Similar mutations (A37V and S207L/P) have also been identified in other *Colletotrichum* species, such as *C. scovillei* and *C. truncatum*, conferring resistance to **florylpicoxamid**.[6][7]

Q4: I have generated **florylpicoxamid**-resistant mutants in the lab. Is it normal for them to show reduced fitness?

A4: Yes, this is a consistent finding. Laboratory-generated resistant mutants of *C. gloeosporioides* with resistance factors greater than 1000 have demonstrated a significant decrease in biological fitness compared to their sensitive parental strains.[1][2] This suggests that in the absence of continuous fungicide pressure, resistant mutants may not successfully establish themselves as the dominant population in the field.[1]

Q5: Is there cross-resistance between **florylpicoxamid** and other fungicides like strobilurins (Qols) or azoles?

A5: No cross-resistance has been observed between **florylpicoxamid** and other fungicide classes, including strobilurin (Qol) or azole fungicides.[8] **Florylpicoxamid** targets the Qi (quinone inside) binding site of the cytochrome bc1 complex, which is different from the Qo (quinone outside) site targeted by strobilurins.[9][10] This makes it a valuable tool for resistance management programs.[4]

Q6: How can I quickly screen my isolates for the known resistance mutations?

A6: A specific allele-specific PCR (AS-PCR) method has been developed to rapidly detect the CgCytbA37V and CgCytbS207L mutations in *C. gloeosporioides*.[1][11] This molecular tool can aid in the early diagnosis and monitoring of resistance in field populations.[1]

Q7: What is the overall risk assessment for **florylpicoxamid** resistance in *C. gloeosporioides*?

A7: The risk of *C. gloeosporioides* developing resistance to **florylpicoxamid** is considered moderate.[1][2] While high-level resistance can be induced in the lab via specific target-site mutations, these mutations are associated with a fitness penalty.[1][2] To mitigate the real risk of resistance development, it is crucial to implement integrated management strategies, such as rotating **florylpicoxamid** with fungicides that have different modes of action.[1][11]

Data Presentation

Table 1: **Florylpicoxamid** Sensitivity in *Colletotrichum gloeosporioides*

Strain Type	Genotype (CgCytb)	Mean EC50 (µg/mL)	Resistance Factor (RF)	Biological Fitness
Wild-Type (Sensitive)	No known resistance mutations	0.068[1]	N/A	Normal
Resistant Mutant	S207L or A37V	>68 (Calculated)	>1000[1]	Significantly Reduced[1][2]

EC50 values for resistant mutants are estimated based on the reported resistance factor.

Experimental Protocols

Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the EC50 value of **florylpicoxamid** against *C. gloeosporioides* isolates.

Materials:

- Potato Dextrose Agar (PDA)
- **Florylpicoxamid** stock solution (in DMSO)
- Dimethyl sulfoxide (DMSO)
- Salicylhydroxamic acid (SHAM) to inhibit the alternative oxidase (AOX) pathway

- Petri plates (90 mm)
- Actively growing cultures of *C. gloeosporioides* (3-5 days old)
- Cork borer (5 mm)
- Incubator set to 25-28°C

Procedure:

- Prepare PDA and autoclave. Allow it to cool to 50-55°C in a water bath.
- Add SHAM to the molten PDA to a final concentration of 100 µg/mL to inhibit the alternative respiration pathway.[6]
- Prepare serial dilutions of **florylpicoxamid** in DMSO. Add the appropriate volume of each dilution to the PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0, 10, 50 µg/mL). Ensure the final DMSO concentration is consistent across all plates (e.g., 0.1%) including the control.
- Pour the amended PDA into petri plates and allow them to solidify.
- Using a sterile 5 mm cork borer, take mycelial plugs from the margin of an actively growing *C. gloeosporioides* culture.
- Place one mycelial plug, mycelium-side down, in the center of each PDA plate (both fungicide-amended and control plates).
- Incubate the plates in the dark at 25-28°C for 3-5 days, or until the colony in the control plate has reached a suitable diameter.
- Measure the colony diameter in two perpendicular directions for each plate.
- Calculate the percentage of mycelial growth inhibition relative to the control.
- Determine the EC50 value by performing a probit analysis or non-linear regression of the inhibition percentages against the logarithm of the fungicide concentrations.

Molecular Detection of Resistance Mutations (AS-PCR)

This protocol outlines the allele-specific PCR (AS-PCR) method developed to detect the A37V and S207L mutations in the CgCytb gene.[\[1\]](#)

Materials:

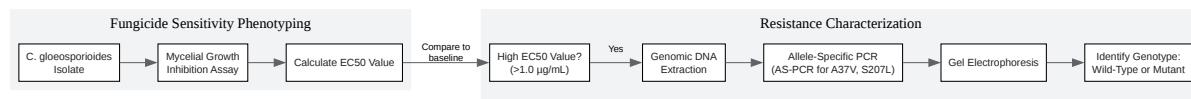
- DNA extraction kit
- *C. gloeosporioides* mycelium
- PCR thermal cycler
- Gel electrophoresis system
- Allele-specific primers (sequences would be obtained from the specific study, e.g., Miao et al., 2024)
 - A forward primer specific to the wild-type allele (A37)
 - A forward primer specific to the mutant allele (V37)
 - A forward primer specific to the wild-type allele (S207)
 - A forward primer specific to the mutant allele (L207)
 - A common reverse primer for each locus
- Taq DNA polymerase and dNTPs

Procedure:

- DNA Extraction: Extract genomic DNA from the mycelium of the *C. gloeosporioides* isolate to be tested.
- PCR Amplification: Set up separate PCR reactions for each allele. For the A37V locus, one reaction will use the wild-type specific forward primer and the common reverse primer. A second reaction will use the mutant-specific forward primer and the common reverse primer. Repeat this setup for the S207L locus.

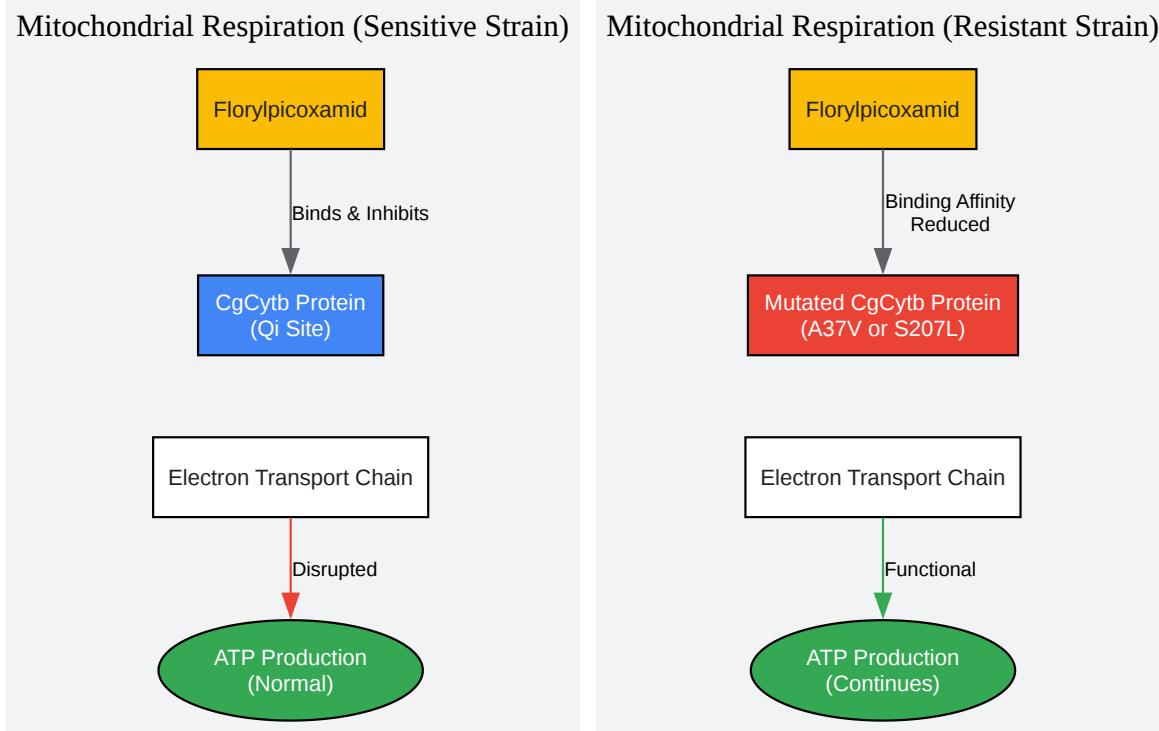
- Thermal Cycling: Perform PCR with appropriate cycling conditions (annealing temperature is critical for specificity and must be optimized).
- Gel Electrophoresis: Run the PCR products on an agarose gel.
- Interpretation:
 - An amplicon in the wild-type-specific reaction and no amplicon in the mutant-specific reaction indicates a sensitive (wild-type) isolate.
 - An amplicon in the mutant-specific reaction and no amplicon in the wild-type-specific reaction indicates a resistant (mutant) isolate.

Visualizations



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Caption: Workflow for assessing **florylpicoxamid** resistance.



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Caption: Mechanism of **florylpicoxamid** resistance in *C. gloeosporioides*.

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- To cite this document: BenchChem. [Florylpicoxamid Resistance in *Colletotrichum gloeosporioides*: A Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6595160#florylpicoxamid-resistance-risk-in-colletotrichum-gloeosporioides]

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